molecular formula C9H7Cl2NO B1335739 2,4-Dichlorophenethyl isocyanate CAS No. 480439-41-6

2,4-Dichlorophenethyl isocyanate

Cat. No.: B1335739
CAS No.: 480439-41-6
M. Wt: 216.06 g/mol
InChI Key: GDBPHFFZTSTTKK-UHFFFAOYSA-N
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Description

2,4-Dichlorophenethyl isocyanate is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of phenethyl isocyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorophenethyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,4-dichloroaniline with phosgene (COCl2). The reaction proceeds as follows:

C6H3Cl2NH2+COCl2C6H3Cl2NCO+2HCl\text{C6H3Cl2NH2} + \text{COCl2} \rightarrow \text{C6H3Cl2NCO} + 2\text{HCl} C6H3Cl2NH2+COCl2→C6H3Cl2NCO+2HCl

This method requires careful handling due to the toxicity of phosgene .

Industrial Production Methods

Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide, dimethyl carbonate, and urea as reagents to form carbamates, which are then thermally decomposed to yield isocyanates .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenethyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Carbamates: Formed from the reaction with alcohols.

    Substituted Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

2,4-Dichlorophenethyl isocyanate is used in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,4-dichlorophenethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) reacts with nucleophilic sites on molecules, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorophenethyl isocyanate is unique due to the presence of chlorine atoms, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound in specific chemical synthesis applications where such properties are desired .

Properties

IUPAC Name

2,4-dichloro-1-(2-isocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBPHFFZTSTTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407792
Record name 2,4-Dichlorophenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-41-6
Record name 2,4-Dichlorophenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorophenethyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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